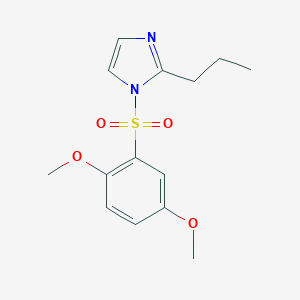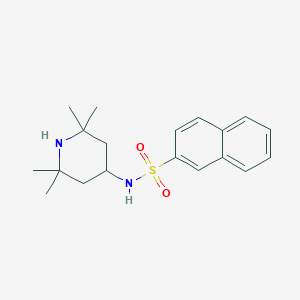
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole (DBPI) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. DBPI has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying PKC signaling pathways.
Mechanism of Action
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole works by binding to the catalytic domain of PKC, preventing it from phosphorylating its substrates. This leads to a range of downstream effects on cell signaling pathways, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole in lab experiments is its specificity for PKC. It has been shown to have minimal effects on other kinases, making it a valuable tool for studying PKC signaling pathways. However, 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole. Another potential direction is the use of 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, the role of PKC in various cellular processes is still not fully understood, and further research on the effects of 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole on PKC signaling pathways could lead to new insights in this area.
Synthesis Methods
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with propylimidazole in the presence of a base. The reaction can be carried out under mild conditions, making it a convenient method for the synthesis of 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole.
Scientific Research Applications
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole has been used extensively in scientific research to study the role of PKC in various cellular processes. It has been shown to be a potent inhibitor of PKC activity, leading to a range of effects on cell signaling pathways. 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole has been used to study the role of PKC in cancer, inflammation, and cardiovascular disease, among other areas.
properties
Product Name |
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole |
|---|---|
Molecular Formula |
C14H18N2O4S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-propylimidazole |
InChI |
InChI=1S/C14H18N2O4S/c1-4-5-14-15-8-9-16(14)21(17,18)13-10-11(19-2)6-7-12(13)20-3/h6-10H,4-5H2,1-3H3 |
InChI Key |
DEQCXODLKBPYLO-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)





